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Compound of Interest

Compound Name: 4-Bromo-1-methyl-1H-imidazole

Cat. No.: B1270013

Anwendungshinweise und Protokolle: Derivatisierung von 4-Brom-1-methyl-1H-imidazol fir die
Wirkstoffentdeckung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einleitung

4-Brom-1-methyl-1H-imidazol ist ein vielseitiger heterocyclischer Baustein, der in der
medizinischen Chemie von grol3er Bedeutung ist. Die Prasenz eines Bromatoms am
Imidazolring ermdglicht eine breite Palette von metallkatalysierten Kreuzkupplungsreaktionen.
Diese Reaktionen sind entscheidend fir die Synthese komplexer Molekule und
pharmazeutischer Wirkstoffe (APIs).[1][2] Die Fahigkeit, den Imidazolkern an verschiedenen
Positionen zu funktionalisieren, macht ihn zu einem wertvollen Grundgerust fur die Entwicklung
neuartiger Therapeutika in Bereichen wie Onkologie, antimikrobielle und
entziindungshemmende Therapien.[3][4]

Dieses Dokument beschreibt detaillierte Protokolle flr Schliisselderivatisierungsreaktionen von
4-Brom-1-methyl-1H-imidazol, einschlief3lich Suzuki-Miyaura-Kupplung, Sonogashira-Kupplung
und Buchwald-Hartwig-Aminierung, und fasst Daten zur biologischen Aktivitéat von
Imidazolderivaten zusammen.

Wichtige Derivatisierungsstrategien
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Die Brom-Substitution am C4-Kohlenstoff des 1-Methylimidazol-Rings ist ein idealer
Ansatzpunkt fur die Einfuhrung molekularer Vielfalt durch Kreuzkupplungsreaktionen.

Palladium-katalysierte Suzuki-Miyaura-Kupplung

Die Suzuki-Miyaura-Kupplung ist eine der effizientesten Methoden zur Bildung von Kohlenstoff-
Kohlenstoff-Bindungen, bei der typischerweise Aryl- oder Vinylboronséauren mit Arylhalogeniden
gekoppelt werden.[5][6] Diese Reaktion zeichnet sich durch milde Reaktionsbedingungen und
eine hohe Toleranz gegenuber funktionellen Gruppen aus.[7]

Workflow: Suzuki-Miyaura-Kupplung

Reagenzien:
4-Brom-1-methyl-1H-imidazol
+ Arylboronsaure

Zugabe

Katalysatorsystem:
Pd-Katalysator (z. B. Pd(PPh3)4)
+ Base (z. B. K2C0O3)

Initiierung

Reaktion:
Inertatmosphéare (Ar/N2)
Lésungsmittel (z. B. Dioxan/H20)
Erhitzung (z. B. 80-100°C)

Nach Reaktion

Aufarbeitung & Reinigung:
Extraktion & Saulenchromatographie

Isolierung

Produkt:

4-Aryl-1-methyl-1H-imidazol
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Click to download full resolution via product page
Abbildung 1: Allgemeiner Arbeitsablauf der Suzuki-Miyaura-Kupplung.

Experimentelles Protokoll: Synthese von 4-Aryl-1-methyl-1H-imidazol

Vorbereitung: Ein Reaktionsgefald wird unter Vakuum ausgeheizt und mit einem Inertgas
(Argon oder Stickstoff) gefullt.

» Reagenzien zugeben: In das GefalR werden 4-Brom-1-methyl-1H-imidazol (1,0 Aquiv.), die
entsprechende Arylboronséure (1,2 Aquiv.), eine Base wie Kaliumcarbonat (2,0 Aquiv.) und
ein Palladiumkatalysator wie Tetrakis(triphenylphosphin)palladium(0) (Pd(PPhs)a4, 0,05
Aquiv.) gegeben.

e Losungsmittel zugeben: Eine entgaste Mischung aus einem organischen Losungsmittel (z.
B. Dioxan oder Toluol) und Wasser (z. B. im Verhaltnis 4:1) wird hinzugefugt.

e Reaktion: Die Mischung wird unter Inertgasatmosphare fur 12-24 Stunden auf 80-100 °C
erhitzt. Der Reaktionsfortschritt wird mittels Dinnschichtchromatographie (DC) oder LC-MS
Uberwacht.

» Aufarbeitung: Nach Abkihlen auf Raumtemperatur wird die Reaktionsmischung mit Wasser
verdinnt und mehrmals mit einem organischen Losungsmittel (z. B. Ethylacetat) extrahiert.

e Reinigung: Die vereinigten organischen Phasen werden tber Natriumsulfat getrocknet,
filtriert und das Losungsmittel unter reduziertem Druck entfernt. Der Rickstand wird durch
Saulenchromatographie auf Kieselgel gereinigt, um das reine Produkt zu erhalten.

Sonogashira-Kupplung

Die Sonogashira-Kupplung ermdglicht die Bildung einer C(sp?)-C(sp)-Bindung zwischen einem
Arylhalogenid und einem terminalen Alkin.[8] Diese Reaktion wird typischerweise durch einen
Palladium-Komplex und ein Kupfer(l)-Salz als Co-Katalysator katalysiert und ist grundlegend
fur die Synthese von konjugierten und starren Molekulstrukturen.[9][10]
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Workflow: Sonogashira-Kupplung

Reagenzien:
4-Brom-1-methyl-1H-imidazol
+ Terminales Alkin

Zugabe

Katalysatorsystem:
Pd-Katalysator (z. B. Pd(PPh3)2CI2)
+ Cu(l)-Salz (z. B. Cul)

+ Base (z. B. Diisopropylamin)

Initiierung

Reaktion:
Inertatmosphéare (Ar/N2)
Lésungsmittel (z. B. THF)
Raumtemperatur bis 60°C

Nach Reaktion

Aufarbeitung & Reinigung:
Filtration & Saulenchromatographie

Isolierung

Produkt:

4-Alkinyl-1-methyl-1H-imidazol

Click to download full resolution via product page

Abbildung 2: Allgemeiner Arbeitsablauf der Sonogashira-Kupplung.

Experimentelles Protokoll: Synthese von 4-Alkinyl-1-methyl-1H-imidazol

o Vorbereitung: Ein Reaktionsgefald wird unter Inertgasatmosphare (Argon oder Stickstoff)
vorbereitet.
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« Reagenzien zugeben: Zu einer Lésung von 4-Brom-1-methyl-1H-imidazol (1,0 Aquiv.) in
einem wasserfreien Losungsmittel wie Tetrahydrofuran (THF) werden nacheinander der
Palladiumkatalysator (z. B. Pd(PPhs)2Clz, 0,05 Aquiv.), Kupfer(l)-iodid (Cul, 0,025 Aquiv.),
eine Base wie Diisopropylamin (7,0 Aquiv.) und das terminale Alkin (1,1 Aquiv.) gegeben.[10]

o Reaktion: Die Mischung wird bei Raumtemperatur fur 3-12 Stunden gerthrt.[10] Der
Fortschritt wird mittels DC oder LC-MS lberwacht. Bei weniger reaktiven Substraten kann
eine Erwarmung erforderlich sein.

o Aufarbeitung: Die Reaktionsmischung wird mit Diethylether verdinnt und durch ein Celite®-
Pad filtriert. Das Filtrat wird mit gesattigter Ammoniumchloridldsung, geséttigter
Natriumbicarbonatldsung und Kochsalzldsung gewaschen.[10]

e Reinigung: Die organische Phase wird Gber wasserfreiem Natriumsulfat getrocknet, filtriert
und im Vakuum eingeengt. Das Rohprodukt wird durch Sdulenchromatographie auf Kieselgel
gereinigt.

Buchwald-Hartwig-Aminierung

Die Buchwald-Hartwig-Aminierung ist eine palladiumkatalysierte Kreuzkupplungsreaktion zur
Bildung von C-N-Bindungen aus Arylhalogeniden und Aminen.[11][12] Diese Methode ist
besonders nitzlich fur die Synthese von Arylaminen, die Gber traditionelle Methoden wie die
nukleophile aromatische Substitution schwer zuganglich sind.[13]
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Workflow: Buchwald-Hartwig-Aminierung

Reagenzien:
4-Brom-1-methyl-1H-imidazol
+ Primares/Sekundéres Amin

Zugabe

Katalysatorsystem:
Pd-Préakatalysator
+ Ligand (z. B. BrettPhos)
+ Starke Base (z. B. LHMDS)

Initiierung

Reaktion:
Inertatmosphére (Ar/N2)
Lésungsmittel (z. B. THF)

Erhitzung (z. B. 80°C)

Nach Reaktion

Aufarbeitung & Reinigung:
Extraktion & Saulenchromatographie

Isolierung

Produkt:

4-Amino-1-methyl-1H-imidazol

Click to download full resolution via product page

Abbildung 3: Allgemeiner Arbeitsablauf der Buchwald-Hartwig-Aminierung.

Experimentelles Protokoll: Synthese von N-substituierten 4-Amino-1-methyl-1H-imidazolen

» Vorbereitung: In einem Handschuhfach oder unter einer strikten Inertgasatmosphére wird ein
Reaktionsgefal} vorbereitet.
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e Reagenzien zugeben: In das Gefal} werden der Palladium-Prakatalysator (1-2 mol%), der
entsprechende Ligand (1-2 mol%), 4-Brom-1-methyl-1H-imidazol (1,0 Aquiv.) und das Amin
(1,2 Aquiv.) gegeben.[14]

o Losungsmittel und Base zugeben: Wasserfreies THF wird zugegeben, gefolgt von einer
starken, nicht-nukleophilen Base wie Lithium-Hexamethyldisilazid (LHMDS, 2,2 Aquiv.).[14]

» Reaktion: Das ReaktionsgefaR wird versiegelt und in einem auf 80 °C vorgeheizten Olbad fir
12-24 Stunden erhitzt.[14] Der Reaktionsfortschritt wird mittels LC-MS Uberwacht.

o Aufarbeitung: Nach dem Abkuhlen wird die Reaktion vorsichtig mit gesattigter wassriger
Ammoniumchloridlésung gequencht. Die wassrige Phase wird mehrmals mit Ethylacetat
extrahiert.

e Reinigung: Die vereinigten organischen Extrakte werden tUber Natriumsulfat getrocknet,
filtriert und das Losungsmittel wird unter reduziertem Druck entfernt. Der Ruckstand wird
mittels Saulenchromatographie gereinigt, um das Zielprodukt zu isolieren.

Biologische Anwendungen und quantitative Daten

Imidazolderivate zeigen ein breites Spektrum an biologischen Aktivitaten und wurden als
potenzielle Wirkstoffe gegen verschiedene Krankheiten untersucht.[3][15] Dazu gehéren unter
anderem antikanzerogene, antimykotische und entziindungshemmende Eigenschaften.[4][16]
[17]

Eine Studie Uber Pyrimidin-4-yl-1H-imidazol-Derivate zeigte eine signifikante antiproliferative
Aktivitat gegen humane Melanom-Zelllinien, was auf eine Hemmung des RAF-Signalwegs
hindeutet.[18]

Tabelle 1: Antiproliferative Aktivitat ausgewahlter Pyrimidinyl-Imidazol-Derivate[18]

Zelllinie A375P ICso  Zelllinie WM3629 CRAF-Kinase-

Verbindung

(uM) ICs0 (M) Hemmung ICso (HM)
7a 0.62 4.49 0.045
Sorafenib 3.32 9.07 0.027
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Hinweis: Die Daten stammen von Pyrimidinyl-Imidazol-Derivaten und dienen zur
Veranschaulichung des Potenzials des Imidazol-Grundgeruists.[18]

Der CRAF-Inhibitor Sorafenib ist ein zugelassenes Medikament, das auf den RAF/MEK/ERK-
Signalweg abzielt, der bei vielen Krebsarten, einschlief3lich Melanomen, dysreguliert ist. Die
starke Aktivitat von Derivat 7a unterstreicht das Potenzial von Imidazol-basierten Verbindungen

als Kinase-Inhibitoren.[18]
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Abbildung 4: Hemmung des RAF-Signalwegs durch Imidazol-Derivate.

Fazit
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4-Brom-1-methyl-1H-imidazol ist ein dulRerst wertvoller Baustein fur die Wirkstoffentdeckung.
Die vorgestellten Protokolle fiir die Suzuki-Miyaura-Kupplung, die Sonogashira-Kupplung und
die Buchwald-Hartwig-Aminierung bieten robuste und vielseitige Methoden zur Synthese einer
breiten Palette von Imidazolderivaten. Die Fahigkeit dieser Derivate, wichtige biologische
Zielstrukturen wie Kinasen zu modulieren, macht sie zu vielversprechenden Kandidaten fur die
Entwicklung neuer Medikamente zur Behandlung von Krebs und anderen schweren
Erkrankungen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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